molecular formula C14H16N2O3S B2515143 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1351589-66-6

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2515143
CAS No.: 1351589-66-6
M. Wt: 292.35
InChI Key: JZLJTFKIBJMRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 2,5-dimethylfuran-3-ylmethyl group and a thiophen-2-ylmethyl group. This compound belongs to a broader class of oxalamides, which are known for diverse applications ranging from flavoring agents to antiviral therapeutics.

Properties

IUPAC Name

N'-[(2,5-dimethylfuran-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-6-11(10(2)19-9)7-15-13(17)14(18)16-8-12-4-3-5-20-12/h3-6H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLJTFKIBJMRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound is characterized by its unique structural features, which include a furan moiety and a thiophene group. The biological activities of oxalamides have garnered interest due to their potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O3SC_{14}H_{16}N_2O_3S. Its structure can be described as follows:

Component Description
Furan Ring A five-membered aromatic ring with an oxygen atom.
Oxalamide Backbone Contains two amide groups linked by an oxalic acid derivative.
Thiophene Group A five-membered ring containing sulfur, contributing to the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : The reaction begins with the condensation of 2,5-dimethylfuran-3-carboxaldehyde with thiophen-2-ylmethylamine.
  • Oxalamide Formation : The resulting intermediate is treated with oxalyl chloride to form the oxalamide linkage.
  • Purification : The product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Biological Activity

Preliminary studies indicate that this compound exhibits several significant biological activities:

Antimicrobial Activity

Research has shown that compounds containing furan and thiophene moieties often exhibit antimicrobial properties. In vitro studies demonstrated that this compound has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

In cell line studies, this compound has shown potential anticancer activity against several cancer types, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Case Studies and Research Findings

  • Case Study 1: Antimicrobial Efficacy
    • Researchers tested the compound against a panel of pathogens.
    • Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
    • The compound demonstrated bactericidal activity at concentrations above the MIC.
  • Case Study 2: Anticancer Activity
    • A study evaluated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Treatment with varying concentrations (0, 10, 20, 50 µM) resulted in significant reductions in cell viability.
    • Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Comparison with Similar Compounds

Antiviral Oxalamide Derivatives

Compounds from , such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) , highlight structural diversity in antiviral oxalamides. Comparisons include:

  • Functional Groups : Compound 13 features a thiazole ring and 4-chlorophenyl group, whereas the target compound uses thiophene and dimethylfuran. Thiophene’s electron-rich structure may enhance binding affinity to viral targets, similar to thiazole’s role in compound 13 .
  • Synthetic Complexity : Compound 13 was synthesized with a 36% yield as a single stereoisomer . The target compound’s synthesis may face challenges in stereochemical control, depending on substituent geometry.

Thiophene-Containing Oxalamides

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide () shares the thiophene moiety but includes a cyanophenyl group. Key differences:

  • Solubility: The cyanophenyl group in ’s compound may reduce solubility compared to the dimethylfuran group, which is more lipophilic.
  • Bioactivity: Thiophene derivatives are common in drug design due to their pharmacophore compatibility.

Research Findings and Data Analysis

Physicochemical Properties

  • Molecular Weight : The target compound’s lower molecular weight (~292 g/mol) compared to S336 (~370 g/mol) suggests better compliance with Lipinski’s Rule of Five, favoring oral bioavailability.

Metabolic Pathways

While S336 resists amide hydrolysis in hepatocytes , the target compound’s furan-thiophene combination may redirect metabolism toward oxidative pathways (e.g., cytochrome P450), necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.